Cas no 24027-03-0 (2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride)

2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride
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- インチ: 1S/C7H6N2O.ClH/c1-9-4-2-3-7(10)6(9)5-8;/h2-4H,1H3;1H
- InChIKey: VIFZSNPKQODONK-UHFFFAOYSA-N
- ほほえんだ: C(C1[N+](=CC=CC=1O)C)#N.[Cl-]
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1232541-250mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 250mg |
$545 | 2023-05-17 | |
Oakwood | 180354-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$220.00 | 2023-09-17 | |
1PlusChem | 1P01EV1V-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$257.00 | 2024-05-22 | |
A2B Chem LLC | AX72243-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$1940.00 | 2024-04-20 | |
A2B Chem LLC | AX72243-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$220.00 | 2024-04-20 | |
1PlusChem | 1P01EV1V-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$2130.00 | 2024-05-22 | |
eNovation Chemicals LLC | Y1232541-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$460 | 2025-03-01 | |
eNovation Chemicals LLC | Y1232541-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$3195 | 2024-06-05 | |
eNovation Chemicals LLC | Y1232541-1g |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 1g |
$3385 | 2025-02-20 | |
eNovation Chemicals LLC | Y1232541-100mg |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride |
24027-03-0 | 90% | 100mg |
$460 | 2025-02-20 |
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride 関連文献
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1. 1,3-Dipolar character of six-membered aromatic rings. Part 44. Further examples of troponoid synthesisAlan R. Katritzky,Julie Banerji,Nicholas Dennis,Joan Ellison,Gebran J. Sabongi,Ernst-Ulrich Würthwein J. Chem. Soc. Perkin Trans. 1 1979 2528
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chlorideに関する追加情報
Introduction to 2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride (CAS No. 24027-03-0)
2-Cyano-3-hydroxy-1-methylpyridin-1-ium chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 24027-03-0, belongs to the pyridine derivatives class, which is widely recognized for its role in the synthesis of various bioactive molecules. The presence of both cyano and hydroxyl functional groups, along with a methyl substituent, makes this compound a versatile intermediate in the development of novel therapeutic agents.
The structure of 2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride features a pyridine ring system that is modified at the 2-position by a cyano group (-CN), at the 3-position by a hydroxyl group (-OH), and at the 1-position by a methyl group (-CH₃). This arrangement imparts distinct reactivity and binding capabilities, making it a valuable building block in synthetic chemistry. The cationic nature of the compound, as indicated by the suffix "-ium chloride," suggests its potential solubility in polar solvents and its ability to participate in ionic interactions, which are crucial for drug design and delivery.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The cyano group in 2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride can serve as a site for further functionalization, enabling the synthesis of more complex molecules with tailored properties. Similarly, the hydroxyl group can engage in hydrogen bonding interactions, enhancing binding affinity to biological targets. The methyl group, while relatively inert, contributes to the steric environment of the molecule, influencing its overall shape and reactivity.
One of the most compelling aspects of this compound is its potential application in drug discovery and development. The combination of electron-withdrawing and electron-donating groups on the pyridine ring creates a dynamic chemical environment that can be exploited for designing molecules with specific biological functions. For instance, studies have shown that pyridine derivatives can modulate enzyme activity, interact with DNA or RNA, and influence signal transduction pathways. These properties make them attractive candidates for addressing various therapeutic challenges.
Recent research has highlighted the role of 2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride in the synthesis of novel antimicrobial agents. The structural features of this compound allow it to disrupt bacterial cell membranes or interfere with essential metabolic processes. In particular, the cyano group has been identified as a key moiety in several antimicrobial compounds, where it can participate in covalent bond formation or stabilize reactive intermediates. The hydroxyl group, on the other hand, can interact with bacterial enzymes or receptors, leading to inhibitory effects.
The pharmaceutical industry has also explored the use of pyridine derivatives in anticancer therapy. The ability of these compounds to inhibit key enzymes involved in cell proliferation and survival has made them promising candidates for developing targeted cancer treatments. For example, certain pyridine-based inhibitors have been shown to block tyrosine kinases or other signaling proteins that are critical for cancer cell growth. The structure of 2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride provides a scaffold that can be modified to enhance such inhibitory effects while minimizing toxicity.
In addition to their therapeutic applications, 2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride has found utility in biochemical research as a tool for studying enzyme mechanisms and protein interactions. Its ability to serve as a substrate or inhibitor allows researchers to probe the function of various biological systems. For instance, kinetic studies using this compound have provided insights into how enzymes recognize and process substrates, which is essential for understanding disease pathways and developing effective treatments.
The synthesis of 2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as cyanation and hydroxylation. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and industrial applications.
The chemical properties of this compound also make it useful in material science applications beyond pharmaceuticals. For example, it can be incorporated into polymers or coatings to impart specific functionalities or enhance material performance. The presence of polar groups like the cyano and hydroxyl functionalities allows for strong interactions with other molecules, making it suitable for applications requiring adhesion or cross-linking.
In conclusion,2-cyano-3-hydroxy-1-methylpyridin-1-ium chloride (CAS No. 24027-03) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug discovery, biochemical research, and material science. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play an important role in shaping future advancements.
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